N-(6-oxaspiro[4.5]decan-9-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide
Description
N-(6-oxaspiro[4.5]decan-9-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a spirocyclic structure, which is a bicyclic system where two rings are connected through a single atom, and an oxazole ring, which is a five-membered heterocyclic ring containing oxygen and nitrogen atoms. The presence of these structural motifs contributes to the compound’s distinct chemical and biological properties.
Properties
IUPAC Name |
N-(6-oxaspiro[4.5]decan-9-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c22-17(15-11-16(24-21-15)13-3-8-19-9-4-13)20-14-5-10-23-18(12-14)6-1-2-7-18/h3-4,8-9,11,14H,1-2,5-7,10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHGSLNGJBPZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)NC(=O)C3=NOC(=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-oxaspiro[4.5]decan-9-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the stereoselective synthesis of the spirocyclic core, which can be achieved through a tandem Prins/pinacol reaction. This method involves the use of aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol under Lewis acid catalysis to form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(6-oxaspiro[4.5]decan-9-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.
Scientific Research Applications
N-(6-oxaspiro[4.5]decan-9-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of N-(6-oxaspiro[4.5]decan-9-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, the compound may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target molecules involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic and oxazole-containing molecules, such as:
Oliceridine (TRV130): A mu-opioid receptor agonist with a similar spirocyclic structure.
Spiroacetals: Compounds with a spirocyclic acetal structure, often found in natural products with biological activity.
Uniqueness
N-(6-oxaspiro[4.5]decan-9-yl)-5-pyridin-4-yl-1,2-oxazole-3-carboxamide is unique due to its combination of a spirocyclic core and an oxazole ring, which imparts distinct chemical and biological properties. This combination is less common in other similar compounds, making it a valuable molecule for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
